molecular formula C10H9NaO5S B3331398 SodiuM 2-Naphthol-6-sulfonate Hydrate CAS No. 825652-02-6

SodiuM 2-Naphthol-6-sulfonate Hydrate

Cat. No.: B3331398
CAS No.: 825652-02-6
M. Wt: 264.23 g/mol
InChI Key: QHVRFNCHOMKXQP-UHFFFAOYSA-M
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Description

Sodium 2-Naphthol-6-sulfonate Hydrate is an organic compound with the molecular formula C₁₀H₇NaO₄S·xH₂O. It is commonly used as an intermediate in the synthesis of dyes and pigments. This compound is known for its high solubility in water and its ability to form stable solutions, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-Naphthol-6-sulfonate Hydrate typically involves the sulfonation of 2-naphthol. The process begins with the reaction of 2-naphthol with sulfuric acid and sodium sulfate at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonated product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-Naphthol-6-sulfonate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-Naphthol-6-sulfonate Hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-Naphthol-6-sulfonate Hydrate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The sulfonate group enhances its solubility and facilitates its interaction with hydrophilic environments. The naphthol moiety allows it to participate in aromatic interactions, contributing to its binding affinity .

Comparison with Similar Compounds

Comparison: Sodium 2-Naphthol-6-sulfonate Hydrate is unique due to its specific sulfonation position, which imparts distinct chemical properties. Compared to Sodium 1-Naphthol-4-sulfonate, it has different solubility and reactivity profiles. Its position on the naphthalene ring also influences its interaction with other molecules, making it suitable for specific applications in dye synthesis and biological staining .

Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRFNCHOMKXQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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